molecular formula C13H22F3NO4 B11477600 ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate

ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate

Cat. No.: B11477600
M. Wt: 313.31 g/mol
InChI Key: XTUVUAMTLPIKOZ-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of trifluoromethyl, methylbutanoyl, and propoxy groups attached to an alaninate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Alaninate Backbone: The alaninate backbone is synthesized through a series of reactions involving amino acids and protecting groups.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Methylbutanoyl Group: The methylbutanoyl group is attached through acylation reactions using appropriate acylating agents.

    Addition of the Propoxy Group: The propoxy group is introduced via etherification reactions using propyl halides or alcohols.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate can be compared with other similar compounds, such as:

    Ethyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)alaninate: Similar structure but with a different substituent on the alaninate backbone.

    Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-D-alaninate: Contains an oxazole ring, providing different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H22F3NO4

Molecular Weight

313.31 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(3-methylbutanoylamino)-2-propoxypropanoate

InChI

InChI=1S/C13H22F3NO4/c1-5-7-21-12(13(14,15)16,11(19)20-6-2)17-10(18)8-9(3)4/h9H,5-8H2,1-4H3,(H,17,18)

InChI Key

XTUVUAMTLPIKOZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(=O)OCC)(C(F)(F)F)NC(=O)CC(C)C

Origin of Product

United States

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